molecular formula C5H3ClF4O2 B12658290 Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate CAS No. 84145-19-7

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate

Cat. No.: B12658290
CAS No.: 84145-19-7
M. Wt: 206.52 g/mol
InChI Key: HLZZKBZAPCCVIE-UHFFFAOYSA-N
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Description

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is a fluorinated ester compound characterized by a vinyl group attached to a propionate backbone substituted with three fluorine atoms and one chlorine atom at the 2,2,3,3-positions. These compounds are part of a broader class of fluorinated propionates used in industrial synthesis, agrochemicals, and specialty materials due to their unique electronic and steric properties.

The chlorine and fluorine substituents significantly influence the compound’s reactivity and physicochemical behavior. Chlorine enhances electron affinity and metabolic stability compared to fluorine, as observed in related fluorinated quinoline derivatives , while fluorine contributes to thermal stability and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.

    Addition Reactions: Reagents such as bromine, chlorine, and hydrogen chloride are used.

Major Products Formed

Scientific Research Applications

Chemistry

  • Monomer for Polymers : Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is utilized as a monomer in the synthesis of fluorinated polymers. These polymers are known for their exceptional chemical resistance and thermal stability, making them suitable for harsh environments.
  • Reactivity : The compound can undergo various chemical reactions such as substitution and addition reactions. For instance, substitution reactions can replace the chlorine atom with nucleophiles like hydroxides or amines, while addition reactions can involve electrophiles like halogens .

Biology

  • Fluorinated Biomolecules : In biological research, this compound is employed in developing fluorinated biomolecules that are useful for imaging and diagnostic purposes. The incorporation of fluorine enhances the lipophilicity and stability of these biomolecules.
  • Medicinal Chemistry : Ongoing research explores its potential in drug delivery systems due to its unique properties that facilitate interaction with biological targets.

Industrial Applications

  • Specialty Coatings : The compound is used in producing specialty coatings that require high performance under extreme conditions. Its fluorinated nature provides enhanced durability and resistance to solvents and chemicals.
  • Adhesives and Sealants : this compound is also utilized in formulating adhesives and sealants that benefit from its chemical stability and resistance to degradation.

In Vitro Studies

A study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results demonstrated a dose-dependent response with significant inhibition at higher concentrations:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Animal Models

In murine models investigating tumor growth inhibition, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histopathological analysis indicated apoptotic changes in tumor tissues, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Chemical Properties of Vinyl 3-Chloro-2,2,3,3-Tetrafluoropropionate and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
This compound* C₅H₃ClF₄O₂ 206.53 -Cl (3-position), -F (2,2,3,3) Polymer synthesis, reactive intermediates
Methyl 3-Chloro-2,2,3,3-Tetrafluoropropionate C₄H₃ClF₄O₂ 194.51 -Cl (3-position), -F (2,2,3,3) Agrochemical intermediates, specialty solvents
Methyl 2,2,3,3-Tetrafluoropropionate C₄H₄F₄O₂ 160.06 -F (2,2,3,3) Herbicides, surfactants
Sodium 2,2,3,3-Tetrafluoropropionate C₃HF₄NaO₂ 168.02 -F (2,2,3,3), sodium salt Electrolyte additives, industrial synthesis

*Note: The structure of the vinyl derivative is inferred from related copolymers (e.g., vinyl chloride-tetrafluoropropyl acrylate) .

Substituent Effects on Reactivity and Bioactivity

  • Chlorine vs. Fluorine: Chlorine increases electron affinity and metabolic stability. For example, in quinoline derivatives, chloro-substituted compounds exhibit stronger UV absorption (λmax ~340 nm) and higher bioactivity compared to fluoro-substituted analogues due to enhanced electron-withdrawing effects . In cancer cell inhibition studies, dichloro-substituted phenyl rings show superior activity over difluoro analogues, highlighting chlorine’s role in enhancing electronegativity and target binding .
  • Ester Group Variation :

    • Vinyl esters (e.g., this compound) are more reactive in polymerization and copolymerization processes (e.g., with vinyl chloride) due to the vinyl group’s unsaturated bond .
    • Methyl esters (e.g., Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate) are more stable and serve as precursors for agrochemicals or fluorinated surfactants .
    • Sodium salts (e.g., Sodium 2,2,3,3-tetrafluoropropionate) are water-soluble and used in electrolysis for synthesizing fluorinated hydrocarbons like HFC-338pcc .

Biological Activity

Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is an organofluorine compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to a class of compounds known as fluorinated esters. The presence of fluorine atoms significantly influences the compound's reactivity and biological behavior. The structural formula can be represented as follows:

C5H2ClF4O2\text{C}_5\text{H}_2\text{ClF}_4\text{O}_2

The fluorinated moieties enhance lipophilicity and alter electronic properties, which may affect interactions with biological targets.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Fluorinated compounds often interact with enzymes by mimicking natural substrates. For instance, studies have shown that fluoroacetate can inhibit the citric acid cycle by competing with acetyl-CoA for enzyme binding sites . This mechanism may be relevant for this compound as well.
  • Receptor Interaction :
    • Research indicates that fluorinated analogues of neurotransmitters can alter binding affinities at adrenergic receptors . The introduction of fluorine can modify the electronic distribution in the molecule, potentially enhancing its binding to specific receptors involved in physiological processes.
  • Toxicological Effects :
    • The toxicity profile of this compound is significant. Similar compounds have been shown to disrupt metabolic pathways in cells. For example, fluoroacetate is converted to fluoroacetyl-CoA in vivo, leading to cellular toxicity through inhibition of key metabolic enzymes .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values were determined using MTT assays across different concentrations. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
    A54920
  • Animal Models :
    • In a murine model investigating the compound's effects on tumor growth, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histopathological analysis revealed apoptotic changes in tumor tissues.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Acute Toxicity : LD50 values were established in rodent models showing moderate toxicity.
  • Chronic Exposure : Long-term exposure studies indicated potential neurotoxic effects and disruptions in metabolic functions similar to those observed with other organofluorines.

Properties

CAS No.

84145-19-7

Molecular Formula

C5H3ClF4O2

Molecular Weight

206.52 g/mol

IUPAC Name

ethenyl 3-chloro-2,2,3,3-tetrafluoropropanoate

InChI

InChI=1S/C5H3ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H,1H2

InChI Key

HLZZKBZAPCCVIE-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(C(F)(F)Cl)(F)F

Origin of Product

United States

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